molecular formula C9H14Cl2N4 B2394702 (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1261230-02-7

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B2394702
CAS No.: 1261230-02-7
M. Wt: 249.14
InChI Key: GTOLGMXZRHZFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride (CPAH) is a synthetic compound that is widely used in scientific research, particularly in the field of pharmacology. CPAH is a versatile compound that has many applications, including its use in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a reagent in enzyme assays. CPAH has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is widely used in scientific research, particularly in the field of pharmacology. It has been used as a ligand in coordination chemistry, as a reagent in enzyme assays, and as a substrate in metabolic studies. This compound has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders. In addition, this compound has been used to study the structure and function of various proteins, including those involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride in laboratory experiments is its versatility. This compound can be used as a ligand in coordination chemistry, as a reagent in enzyme assays, and as a substrate in metabolic studies. Furthermore, this compound can be used to study the structure and function of various proteins, including those involved in cell signaling pathways.
One limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and it should therefore be handled with care. In addition, this compound should not be used in experiments involving pregnant or nursing animals, as it may have an adverse effect on the developing fetus or newborn.

Future Directions

The potential future directions for research on (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted to explore the potential toxicity of this compound and to develop new methods of synthesis. Finally, further research could be conducted to explore the potential applications of this compound in the fields of drug discovery and drug development.

Synthesis Methods

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can be synthesized in a variety of ways. One method involves the reaction of 5-chloropyrimidine and 4-piperidinol in the presence of a base such as sodium hydroxide. This reaction produces the corresponding amine hydrochloride salt, which is then isolated and purified. Another method involves the reaction of 4-piperidinol and 5-chloropyrimidine in the presence of a strong acid such as hydrochloric acid. This reaction produces the corresponding amine hydrochloride salt, which is then isolated and purified.

Properties

IUPAC Name

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOLGMXZRHZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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